

In-Depth Technical Guide: LEB-03-144 Target Engagement Studies

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Compound of Interest

Compound Name: LEB-03-144

Cat. No.: B12404707

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This technical guide provides a comprehensive overview of the target engagement studies for **LEB-03-144**, a deubiquitinase-targeting chimera (DUBTAC). It is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this novel protein stabilization technology.

Introduction to LEB-03-144

LEB-03-144 is a heterobifunctional small molecule designed to induce the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint and a known tumor suppressor.[1] It achieves this by recruiting the deubiquitinase OTUB1 to WEE1, leading to the removal of polyubiquitin chains and subsequent rescue from proteasomal degradation.[2][3]

LEB-03-144 is composed of three key components:

- A WEE1-targeting ligand: The potent and selective WEE1 inhibitor, AZD1775 (also known as Adavosertib).
- An OTUB1-recruiting ligand: EN523, a covalent ligand that targets a non-catalytic, allosteric cysteine (C23) on OTUB1.[2][4]

- A chemical linker: A C3 alkyl chain that connects the WEE1 and OTUB1 ligands.[2]

Mechanism of Action: Targeted Protein Stabilization

The primary mechanism of action of **LEB-03-144** is based on the DUBTAC platform for targeted protein stabilization (TPS).[1][2] Unlike proteolysis-targeting chimeras (PROTACs) that induce protein degradation, DUBTACs facilitate protein stabilization.

The process can be summarized as follows:

- The AZD1775 moiety of **LEB-03-144** binds to the WEE1 kinase.
- The EN523 moiety of **LEB-03-144** covalently binds to OTUB1.
- This dual binding brings WEE1 and OTUB1 into close proximity, forming a ternary complex.
- The recruited OTUB1, a deubiquitinase specific for K48-linked polyubiquitin chains, removes the ubiquitin chains from WEE1.[2]
- The deubiquitinated WEE1 is no longer a substrate for the proteasome and is thus stabilized, leading to an increase in its intracellular concentration and potentially restoring its tumor-suppressive function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the primary study on **LEB-03-144**. The data is derived from western blot analyses assessing WEE1 protein levels in HEP3B (hepatoma) cells following treatment with **LEB-03-144**.

Compound/Treatment	Concentration	Cell Line	Outcome	Citation
LEB-03-144	10 μ M	HEP3B	Significant stabilization of WEE1 protein levels	[2]
Bortezomib (positive control)	10 μ M	HEP3B	Significant stabilization of WEE1 protein levels	[2]
AZD1775 (WEE1 ligand alone)	10 μ M	HEP3B	No significant effect on WEE1 protein levels	[2]
EN523 (OTUB1 recruiter alone)	10 μ M	HEP3B	No significant effect on WEE1 protein levels	[2]

Note: The primary literature describes the WEE1 stabilization as "significant" based on western blot data. Specific EC50 values for WEE1 stabilization by **LEB-03-144** are not provided.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed to evaluate the target engagement of **LEB-03-144**.

Cell Culture and Treatment

- Cell Line: HEP3B (human hepatocellular carcinoma) cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

- **Treatment:** For WEE1 stabilization experiments, HEP3B cells are seeded in 6-well plates. After reaching appropriate confluency, the cells are treated with the indicated concentrations of **LEB-03-144**, AZD1775, EN523, or Bortezomib (dissolved in DMSO) for a specified duration (e.g., 24 hours). A DMSO-only control is run in parallel.

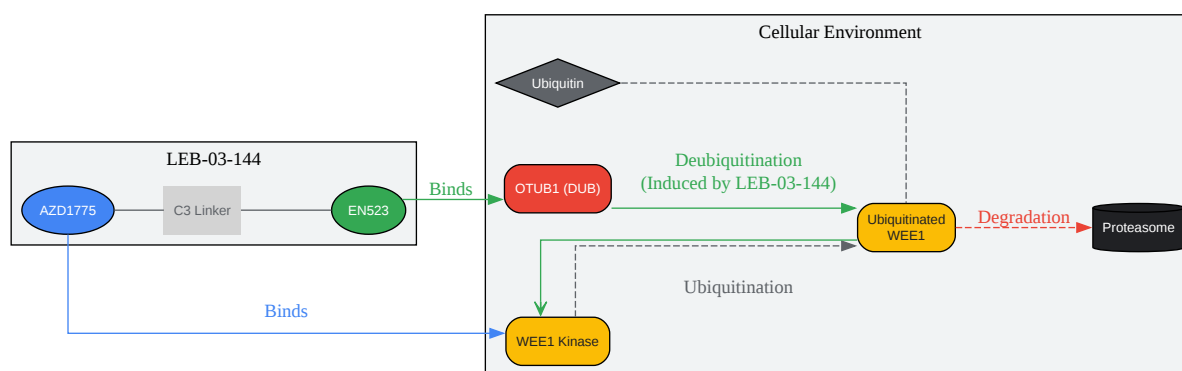
Western Blotting for WEE1 Stabilization

- **Cell Lysis:** Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are clarified by centrifugation to remove cellular debris.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
- **Sample Preparation:** Equal amounts of protein (e.g., 20-30 μ g) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.
- **SDS-PAGE:** The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with a primary antibody specific for WEE1, diluted in the blocking buffer. A primary antibody against a loading control protein (e.g., GAPDH or β -actin) is also used to ensure equal protein loading.
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The intensity of the bands corresponding to WEE1 is normalized to the loading control.

Visualizations

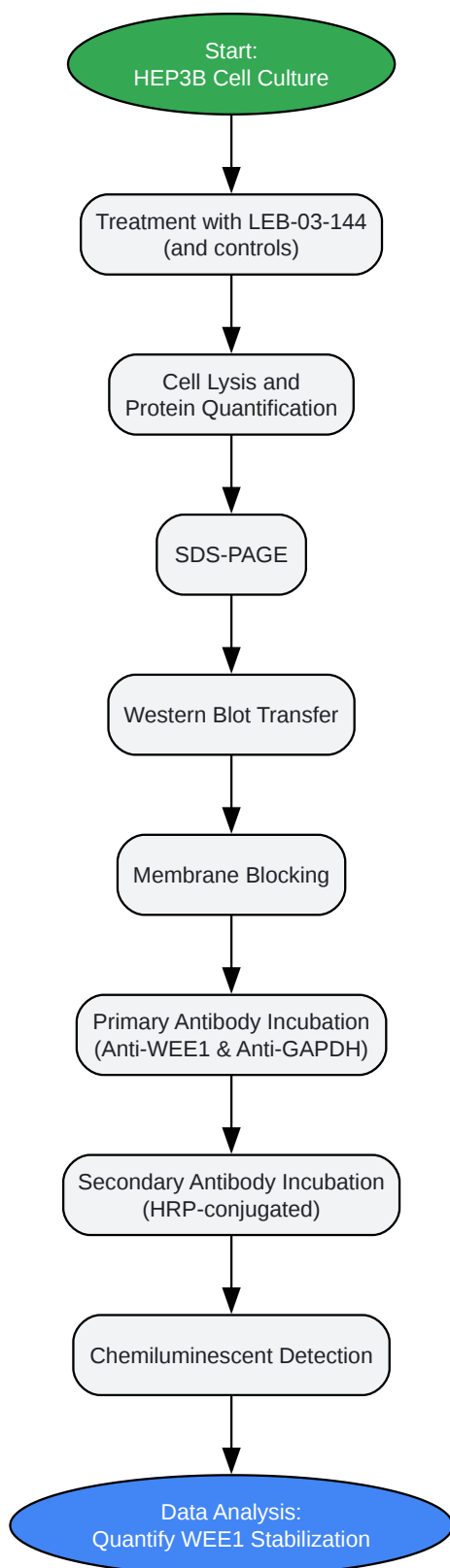
Signaling Pathway of LEB-03-144 Action



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Caption: Mechanism of **LEB-03-144** induced WEE1 stabilization.

Experimental Workflow for WEE1 Stabilization Assay



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